![molecular formula C20H19F3N6O B2428613 N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1396871-27-4](/img/structure/B2428613.png)
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Discovery and Anticancer Applications
The design and biological evaluation of similar compounds, like N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), underline the potential of such chemicals in cancer therapy. MGCD0103 is a small molecule histone deacetylase (HDAC) inhibitor, showing selectivity towards HDACs 1-3 and 11, demonstrating significant antitumor activity and entering clinical trials as a promising anticancer drug (Zhou et al., 2008).
Analytical Applications
In analytical chemistry, methods developed for the separation of related substances, including N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (PYA), highlight the importance of these compounds in quality control and pharmaceutical analysis. The study developed a nonaqueous capillary electrophoretic method for analyzing imatinib mesylate and related substances, demonstrating the utility of such compounds in ensuring drug purity and efficacy (Ye et al., 2012).
Metabolic Pathway Insights
Research into the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients, has provided insights into the metabolic pathways of similar compounds. This includes the identification of main metabolites and the metabolic transformations such as N-demethylation and hydroxylation, enriching our understanding of how such compounds are processed in the human body (Gong et al., 2010).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of novel compounds, such as pyrazolopyrimidines derivatives, demonstrate the versatile applications of these chemicals in developing anticancer and anti-inflammatory agents. These studies not only add to the chemical repertoire available for drug development but also highlight the potential therapeutic benefits of such compounds in treating various diseases (Rahmouni et al., 2016).
Antimicrobial Applications
The development of new thienopyrimidine derivatives and their evaluation for antimicrobial activity underscore the potential of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide analogs in contributing to the fight against microbial resistance, offering new avenues for antimicrobial therapy (Bhuiyan et al., 2006).
Orientations Futures
The development of novel and promising fungicides is urgently required . Pyrimidines are important substances in the synthesis of various active molecules that are extensively used in the intermediate skeleton of agrochemicals . Therefore, this compound, being a pyrimidine derivative, could potentially be used in the development of new fungicides.
Propriétés
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c1-13-27-17(12-18(28-13)29-16-7-2-3-8-24-16)25-9-10-26-19(30)14-5-4-6-15(11-14)20(21,22)23/h2-8,11-12H,9-10H2,1H3,(H,26,30)(H2,24,25,27,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGMUUUBTUTAJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3-(trifluoromethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.